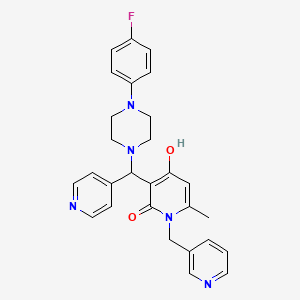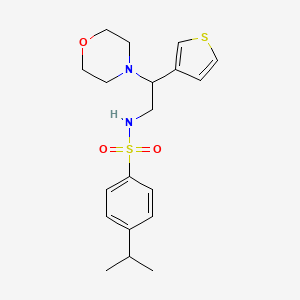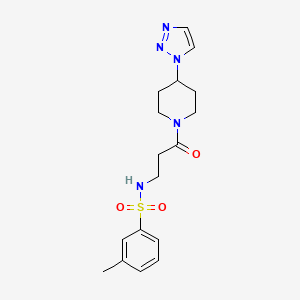
N-(3-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,3-triazole, a piperidine, a propyl ketone, and a benzenesulfonamide. The 1,2,3-triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms, with one of the nitrogens bearing a hydrogen atom . The piperidine is a six-membered ring containing one nitrogen atom and five carbon atoms. The propyl ketone is a three-carbon chain with a carbonyl group (C=O) at the middle carbon. The benzenesulfonamide is a benzene ring attached to a sulfonamide group (SO2NH2).
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a 1,2,3-triazole could potentially contribute to thermal stability .Scientific Research Applications
Structural Investigations
Single-Crystal X-ray and Solid-State NMR Characterization
A study by Pawlak et al. (2021) focused on the structural investigation of a compound closely related to N-(3-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide, specifically AND-1184 and its hydrochloride form. Through single-crystal X-ray and solid-state NMR characterization, the structures of these compounds were elucidated, highlighting the importance of such analyses in understanding the molecular and crystalline structures of potential pharmaceuticals (Pawlak, Szczesio, & Potrzebowski, 2021).
Synthesis and Characterization
Methylbenzenesulfonamide CCR5 Antagonists
Cheng De-ju (2015) explored the synthesis and structural characterization of methylbenzenesulfonamide derivatives, including compounds with the piperidine and triazole moieties. These small molecular antagonists show potential in targeting preparations for the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Corrosion Inhibition
Quantum Chemical and Molecular Dynamic Simulation Studies
Research by Kaya et al. (2016) on piperidine derivatives, including those similar to the queried compound, investigated their adsorption and corrosion inhibition properties on iron surfaces. This study underscores the potential application of these compounds in protecting metals from corrosion, valuable in various industrial settings (Kaya et al., 2016).
Antioxidant and Enzyme Inhibition
Sulphonamides with 1,3,5-Triazine Motifs
A series of benzenesulfonamides incorporating triazine moieties demonstrated moderate antioxidant activities and significant inhibitory effects against enzymes relevant to diseases like Alzheimer's and Parkinson's. This research, conducted by Lolak et al. (2020), highlights the therapeutic potential of such compounds in treating neurodegenerative and pigmentation disorders (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Antimicrobial Activity
Sulfanilamide-Derived 1,2,3-Triazoles
A study by Wang, Wan, and Zhou (2010) synthesized sulfanilamide-derived triazole compounds and evaluated their antibacterial and antifungal activities. This research indicates that certain derivatives possess promising antibacterial potency, suggesting potential applications in developing new antimicrobial agents (Wang, Wan, & Zhou, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-N-[3-oxo-3-[4-(triazol-1-yl)piperidin-1-yl]propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-14-3-2-4-16(13-14)26(24,25)19-8-5-17(23)21-10-6-15(7-11-21)22-12-9-18-20-22/h2-4,9,12-13,15,19H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZNPGJVKSXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2424618.png)
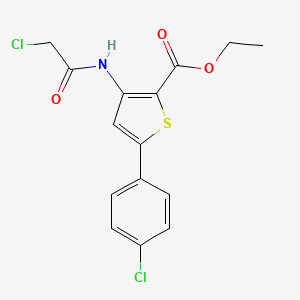
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2424620.png)
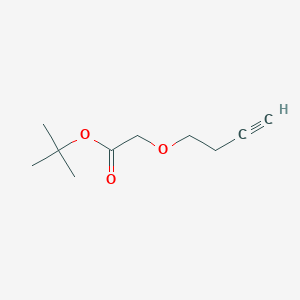
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2424624.png)
![Tert-butyl 3-hydroxy-3-[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]azetidine-1-carboxylate](/img/structure/B2424626.png)
![2-Phenyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2424627.png)
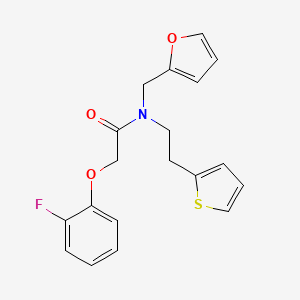
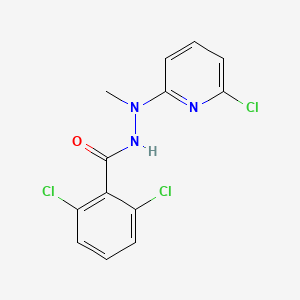
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2424630.png)

![3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424634.png)
